molecular formula C16H23ClN2O2 B8535434 (R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate

(R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate

Cat. No.: B8535434
M. Wt: 310.82 g/mol
InChI Key: KIVCWXSGPCIKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a 4-chlorobenzyl group attached to the pyrrolidine ring. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

The synthesis of (R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate typically involves the following steps:

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

(R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include trifluoroacetic acid, hydrochloric acid, sodium azide, and potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate involves the interaction of its functional groups with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amino group to participate in further reactions.

Comparison with Similar Compounds

(R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and versatility in organic synthesis.

Properties

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

tert-butyl N-[1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-14-8-9-19(11-14)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20)

InChI Key

KIVCWXSGPCIKQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Chlorobenzyl chloride (4.15 g, 25.8 mmol) and iPr2NEt (6.67 g, 51.6 mmol) were added to a DMF (50 mL) solution of 3-[(tert-butoxycarbonyl)amino]pyrrolidine (4.81 g, 25.8 mmol). The reaction mixture was stirred at 70° C. for 15 hours, and the solvent was removed under reduced pressure. The objective 3-[(tert-butoxycarbonyl)amino]-1-(4-chlorobenzyl)pyrrolidine (6.43 g, 80%) was obtained as an off-white solid by recrystallization (acetonitrile, 50 mL). 1H NMR (CDCl3, 300 MHz) δ 1.37 (s, 9H), 1.5-1.7 (br, 1H), 2.1-2.4 (m, 2H), 2.5-2.7 (m, 2H), 2.83 (br, 1H), 3.57 (s, 2H), 4.1-4.3 (br, 1H), 4.9-5.1 (br, 1H), 7.15-7.35 (br, 4H); the purity was determined by RPLC/MS (98%). ESI/MS m/e 311.0 (M++H, C16H24ClN2O2).
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
6.67 g
Type
reactant
Reaction Step One
Quantity
4.81 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Chlorobenzyl chloride (4.15g, 25.8 mmol) and Pr2NEt (6.67 g, 51.6 mmol) were added to a solution of 3-{(tert-butoxycarbonyl)amino)pyrrolidine (4.81 g, 25.8 mmol) in DMF (50 mL}. The reaction mixture was stirred at 70° C. for 15 h and the solvent was removed under reduced pressure. Recrystallization (CH3CN, 50 mL) provided the desired material, 3-(tert-butoxycarbonyl)amino-1-(4-chlorobenzyl)pyrrolidine as a pale yellow solid (6.43 g, 80.2%): 1H NMR (CDCl3, 300 MHz) δ1.37 (s, 9H), 1.5-1.7 (br, 1H), 2.1-2.4 (m, 2H), 2.5-2.7 (m, 2H), 2.83 (br, 1H), 3.57 (s, 2H), 4.1-4.3 (br, 1H), 4.9-5.1 (br, 1H), 7.15-7.35 (br, 4H); The purity was determined by RPLC/MS (98%); ESI/MS m/e 311.0 (M++H, C16H24ClN2O2).
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
6.67 g
Type
reactant
Reaction Step One
Quantity
4.81 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Chlorobenzyl chloride (4.15 g, 25.8 mmol) and 2Pr2NEt (6.67 g, 51.6 mmol) were added to a solution of 3-{(tert-butoxycarbonyl)amino}pyrrolidine (4.81 g, 25.8 mmol) in DMF (50 mL). The reaction mixture was stirred at 70° C. for 15 h and the solvent was removed under reduced pressure. Recrystallization (CH3CN, 50 mL) provided the desired material, 3-(tert-butoxycarbonyl)amino-1-(4-chlorobenzyl)pyrrolidine as a pale yellow solid (6.43 g, 80.2%): 1H NMR (CDCl3, 300 MHz) δ 1.37 (s, 9 H), 1.5-1.7 (br, 1 H), 2.1-2.4 (m, 2 H), 2.5-2.7 (m, 2 H), 2.83 (br, 1 H), 3.57 (s, 2 H), 4.1-4.3 (br, 1 H), 4.9-5.1 (br, 1 H), 7.15-7.35 (br, 4 H); The purity was determined by RPLC/MS (98%); ESI/MS m/e 311.0 (M++H, C16H24ClN2O2).
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
4.81 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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